molecular formula C8H14O2 B8610124 3-(tetrahydro-2H-pyran-3-yl)propanal

3-(tetrahydro-2H-pyran-3-yl)propanal

Cat. No. B8610124
M. Wt: 142.20 g/mol
InChI Key: AWLDZDYUUPDVHE-UHFFFAOYSA-N
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Patent
US05086062

Procedure details

To a solution of ethyl-3-(tetrahydro-2H-pyran-3-yl)propionate (3.0 g) was, at -78° C., added dropwise DIBAL (16 ml of 1.5 mole toluene solution) under a nitrogen atmosphere. Stirring was continued for one hour. The reaction was quenched by adding a methanol-water mixture. The resulting solution was allowed to warm up to room temperature. The solids which formed were removed. The filtrate was dried over magnesium sulfate and concentrated to yield a crude oil. The crude product was purified by distillation to yield 2.0 g of the title compound.
Name
ethyl-3-(tetrahydro-2H-pyran-3-yl)propionate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH2:6][CH:7]1[CH2:12][CH2:11][CH2:10][O:9][CH2:8]1)C.CC(C[AlH]CC(C)C)C>>[O:9]1[CH2:10][CH2:11][CH2:12][CH:7]([CH2:6][CH2:5][CH:4]=[O:3])[CH2:8]1

Inputs

Step One
Name
ethyl-3-(tetrahydro-2H-pyran-3-yl)propionate
Quantity
3 g
Type
reactant
Smiles
C(C)OC(CCC1COCCC1)=O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was, at -78° C.
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding a methanol-water mixture
CUSTOM
Type
CUSTOM
Details
The solids which formed
CUSTOM
Type
CUSTOM
Details
were removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude oil
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CC(CCC1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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